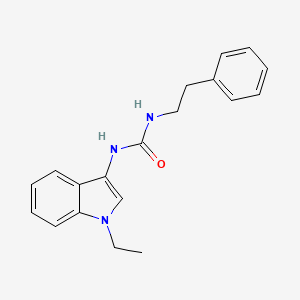
1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, commonly referred to as EIPU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EIPU belongs to the class of indole-based compounds and has been synthesized using various methods.
科学的研究の応用
Synthesis and Chemical Properties
1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea is related to indole derivatives, which are crucial in various synthetic and chemical transformations. For example, indole-based compounds have been synthesized through hydroamination processes, offering a versatile approach for producing amino derivatives of indole with significant yields and stereoselectivity (Sobenina et al., 2010). Similarly, novel indole-based hybrid oxadiazole scaffolds have been synthesized, showcasing potent urease inhibitory activity, indicating their potential as therapeutic agents (Nazir et al., 2018).
Biological Activities
Indole derivatives have been identified as allosteric modulators for receptors, demonstrating the importance of chemical functionalities in enhancing biological activities. For example, optimization of indole-2-carboxamides has shown significant impact on the binding affinity and cooperativity towards cannabinoid type 1 receptor (CB1), suggesting therapeutic potentials in modulating CB1 activities (Khurana et al., 2014).
Antioxidant and Antimicrobial Properties
Research on indole derivatives has also highlighted their antioxidant and antimicrobial properties. A study on novel indole derivatives exhibited significant antioxidant and antimicrobial effects without cytotoxicity, suggesting their promise as active components in drug discovery and development (Kurt-Kızıldoğan et al., 2020).
Photophysical and Electrochemical Properties
Indole derivatives are applied in dye-sensitized solar cells (DSSCs) to improve photoelectric conversion efficiency. A study involving carboxylated cyanine dyes derived from indole showed enhanced power conversion efficiencies when used as sensitizers in DSSCs, demonstrating the potential of indole-based compounds in renewable energy technologies (Wu et al., 2009).
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-22-14-17(16-10-6-7-11-18(16)22)21-19(23)20-13-12-15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDGUINLSVIEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

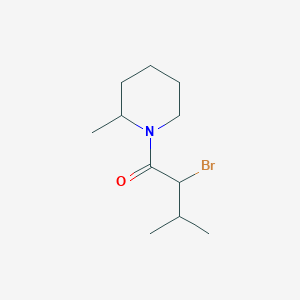
![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)
![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)
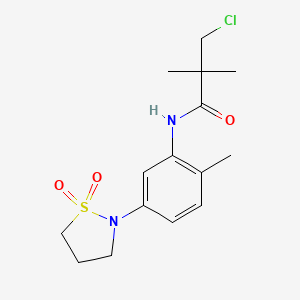
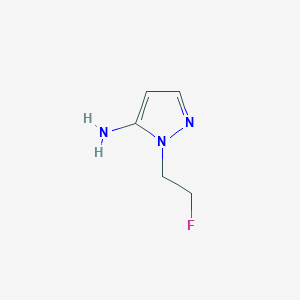
![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)
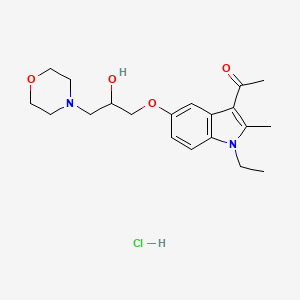
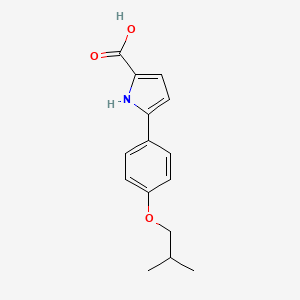
![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2602383.png)
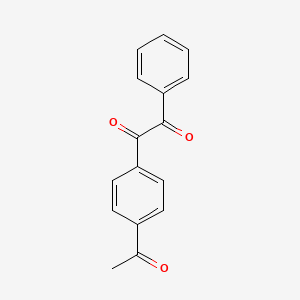
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)